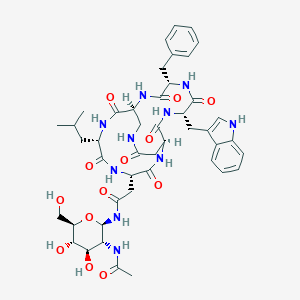
Nepadutant
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nepadutant, auch bekannt unter seinem Codenamen MEN-11420, ist ein glykosyliertes, bicyclisches Cyclohexapeptid-Arzneimittel. Es wirkt als hochselektiver Tachykinin-Neurokinin-2-Rezeptor-Antagonist. Diese Verbindung wurde von der Menarini Group entwickelt und zur Behandlung funktioneller gastrointestinaler Störungen und Asthma untersucht .
Vorbereitungsmethoden
Nepadutant wird mit der Fmoc-Festphasensynthesemethode synthetisiert. Der Prozess beinhaltet die sequentielle Kupplung von sechs Substanzen an einen Harzträger, um ein Peptidharz zu erhalten . Die detaillierten Reaktionsbedingungen und industriellen Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben.
Analyse Chemischer Reaktionen
Nepadutant durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind aufgrund der stabilen Peptidstruktur nicht üblicherweise mit this compound verbunden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Aminosäureresten.
Häufige Reagenzien und Bedingungen: Die Synthese von this compound umfasst typischerweise Reagenzien wie Fmoc-geschützte Aminosäuren, Kupplungsmittel wie HBTU und Entschützungmittel wie Piperidin.
Wissenschaftliche Forschungsanwendungen
Gastrointestinal Disorders
Nepadutant has shown potential in treating gastrointestinal conditions:
- Irritable Bowel Syndrome (IBS) : Clinical trials aimed at assessing the efficacy of this compound for IBS were discontinued due to insufficient efficacy compared to placebo controls. However, the compound’s mechanism—targeting NK2 receptors—remains of interest for further exploration in IBS management .
- Diarrhea and Enteritis : In murine models, this compound has been effective in reducing diarrhea caused by bacterial toxins. This suggests its utility in managing acute gastrointestinal disturbances .
Cancer Treatment
Research indicates that this compound may have anti-tumoral properties:
- Tumor Cell Proliferation : In vitro studies have demonstrated that this compound inhibits tumor cell proliferation and blocks the stimulatory effects of substance P (SP) and neurokinin A (NKA), both of which are involved in cancer progression . This positions this compound as a potential candidate for further investigation in cancer therapeutics.
Genitourinary Disorders
This compound has been explored for its effects on genitourinary conditions:
- Rectal Compliance : Studies have indicated that this compound increases rectal compliance in patients treated with glycerol, reducing sensitivity to defecation stimuli. This could be beneficial for patients with conditions that affect bowel function .
Central Nervous System Applications
The compound's interactions with the central nervous system (CNS) are noteworthy:
- Neurokinin Receptor Antagonism : As a NK2 receptor antagonist, this compound may influence various CNS disorders, although specific clinical applications remain to be fully elucidated . Research into its effects on conditions such as anxiety and depression is ongoing.
Case Studies and Research Findings
Wirkmechanismus
Nepadutant exerts its effects by selectively binding to and antagonizing tachykinin neurokinin-2 receptors. This interaction inhibits the binding of endogenous tachykinins, such as neurokinin A, thereby reducing receptor activation and subsequent physiological responses. The primary molecular targets are the neurokinin-2 receptors located in the gastrointestinal tract and other tissues .
Vergleich Mit ähnlichen Verbindungen
Nepadutant ist unter den Tachykinin-Neurokinin-2-Rezeptor-Antagonisten aufgrund seiner glykosylierten, bicyclischen Cyclohexapeptidstruktur einzigartig. Ähnliche Verbindungen umfassen:
Ibodutant: Ein weiterer Neurokinin-2-Rezeptor-Antagonist mit einer anderen Peptidstruktur.
Saredutant: Ein Neurokinin-2-Rezeptor-Antagonist mit unterschiedlichen pharmakologischen Eigenschaften
Die Einzigartigkeit von this compound liegt in seiner spezifischen Rezeptorbindungsaffinität und seinen potenziellen therapeutischen Anwendungen bei gastrointestinalen Störungen und Asthma .
Eigenschaften
CAS-Nummer |
183747-35-5 |
|---|---|
Molekularformel |
C45H58N10O13 |
Molekulargewicht |
947.0 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[(1S,4S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosan-13-yl]acetamide |
InChI |
InChI=1S/C45H58N10O13/c1-21(2)13-27-39(62)53-31(17-35(59)55-45-36(48-22(3)57)38(61)37(60)33(20-56)68-45)43(66)52-30-16-34(58)47-19-32(44(67)49-27)54-40(63)28(14-23-9-5-4-6-10-23)50-41(64)29(51-42(30)65)15-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21,27-33,36-38,45-46,56,60-61H,13-17,19-20H2,1-3H3,(H,47,58)(H,48,57)(H,49,67)(H,50,64)(H,51,65)(H,52,66)(H,53,62)(H,54,63)(H,55,59)/t27-,28-,29?,30-,31-,32-,33+,36+,37+,38+,45+/m0/s1 |
InChI-Schlüssel |
NGCNKEZHGRXHNL-JSCJOTBSSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC(=O)NC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C |
Key on ui other cas no. |
183747-35-5 |
Synonyme |
Nepadutant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















